REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([NH2:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1)([O-])=O>[Pt].O1CCOCC1>[NH2:1][C:4]1[CH:5]=[C:6]([NH2:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)N)N
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at the rate of 851 rpm under a hydrogen pressure of 1 to 4 kg/cm2 at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogen absorption
|
Type
|
STIRRING
|
Details
|
the mixture was stirred further one hour at 80° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
by left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
After filtering off the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to 250 ml
|
Type
|
ADDITION
|
Details
|
added with n-hexane (250 ml)
|
Type
|
CUSTOM
|
Details
|
the white precipitate produced
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
This white solid was washed with n-hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC(=C1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |